![molecular formula C14H12FN5O B7647868 N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B7647868.png)
N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide, commonly known as "compound X," is a novel chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a specific method and has been studied for its potential applications in various fields of research. In
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, diabetes, and inflammation. It has also been studied for its potential use as an antifungal and antibacterial agent. Compound X has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. It has also been found to regulate blood glucose levels and reduce inflammation, making it a potential candidate for diabetes and inflammation treatment.
Mecanismo De Acción
The mechanism of action of compound X involves the inhibition of specific enzymes and pathways that are involved in the growth and proliferation of cancer cells, regulation of blood glucose levels, and reduction of inflammation. Compound X has been found to inhibit the activity of specific enzymes, such as protein kinase C and cyclooxygenase-2, which are involved in the growth and proliferation of cancer cells and inflammation. It has also been found to activate specific pathways, such as the AMP-activated protein kinase pathway, which is involved in the regulation of blood glucose levels.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, regulate blood glucose levels, and reduce inflammation. It has also been found to have antioxidant properties and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using compound X in lab experiments include its specificity and potency in inhibiting specific enzymes and pathways. It also has low toxicity and is well-tolerated in animal studies. However, the limitations of using compound X in lab experiments include its limited bioavailability and poor solubility in water, which can affect its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on compound X. One direction is to explore its potential applications in other fields of research, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to improve its bioavailability and solubility in water to enhance its effectiveness in vivo. Further studies are also needed to investigate its long-term safety and potential side effects.
In conclusion, compound X is a novel chemical compound that has gained significant attention in the field of scientific research. Its potential applications in cancer, diabetes, and inflammation treatment, as well as its specificity and potency in inhibiting specific enzymes and pathways, make it a promising candidate for further research. However, further studies are needed to explore its potential applications in other fields of research and improve its bioavailability and solubility in water.
Métodos De Síntesis
The synthesis of compound X involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 3-fluorobenzyl chloride with 1H-1,2,4-triazole-3-amine, which results in the formation of 3-fluorobenzyl-1H-1,2,4-triazole-3-amine. This intermediate product is then reacted with 3-carboxy-1H-pyrrole to form the final product, N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide.
Propiedades
IUPAC Name |
N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O/c15-11-3-1-2-9(6-11)7-12-17-14(20-19-12)18-13(21)10-4-5-16-8-10/h1-6,8,16H,7H2,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMYLMKDZUQVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NC(=NN2)NC(=O)C3=CNC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)
![2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)
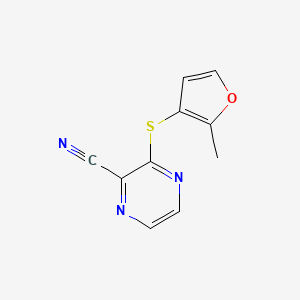
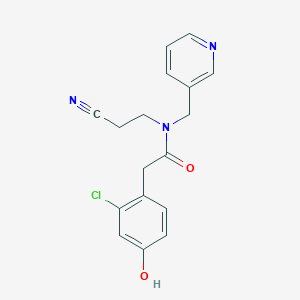
![2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
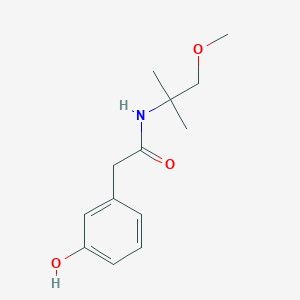
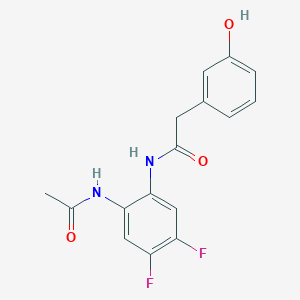
![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7647834.png)
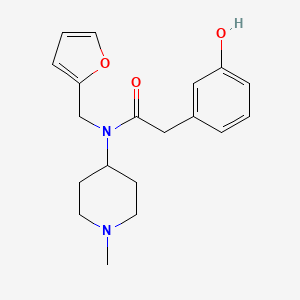
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B7647859.png)
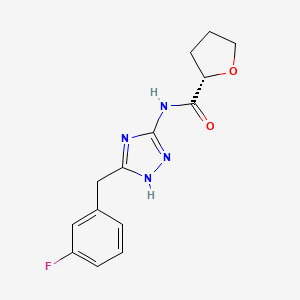
![1-Phenyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]pyrrolidin-2-one](/img/structure/B7647875.png)
![2,4-dihydroxy-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]benzamide](/img/structure/B7647882.png)
![N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-pyridin-3-ylpropanamide](/img/structure/B7647887.png)